4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
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Overview
Description
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
Mechanism of Action
Target of Action
Related compounds have been shown to target enzymes involved in lipid homeostasis .
Mode of Action
It can be inferred that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect lipid homeostasis, which involves a complex network of metabolic pathways .
Result of Action
Related compounds have been shown to disrupt lipid homeostasis, which could have downstream effects on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-methylamino-5-pyrimidinecarboxylic acid with sodium methylthiolate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the methylthio group.
Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-methylthio-5-pyrimidinecarboxylic acid with formaldehyde and formic acid can lead to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-4-(methylamino)-5-pyrimidinecarboxylic acid
- 4-(Methylamino)-2-(methylthio)-6-pyrimidinecarboxylic acid
- 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxamide
Uniqueness
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a methylamino and a methylthio group on the pyrimidine ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the carboxylic acid group provides opportunities for further derivatization and conjugation with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULKSKDPASSZNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593245 |
Source
|
Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863028-98-2 |
Source
|
Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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